1-Heptyl-3-methoxy-2-methyl-9H-carbazole
CAS No.: 139196-83-1
Cat. No.: VC21171301
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139196-83-1 |
---|---|
Molecular Formula | C21H27NO |
Molecular Weight | 309.4 g/mol |
IUPAC Name | 1-heptyl-3-methoxy-2-methyl-9H-carbazole |
Standard InChI | InChI=1S/C21H27NO/c1-4-5-6-7-8-11-16-15(2)20(23-3)14-18-17-12-9-10-13-19(17)22-21(16)18/h9-10,12-14,22H,4-8,11H2,1-3H3 |
Standard InChI Key | ABYVCTWTYWFOAJ-UHFFFAOYSA-N |
SMILES | CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
Canonical SMILES | CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
1-Heptyl-3-methoxy-2-methyl-9H-carbazole belongs to the chemical class of carbazoles, which are aromatic heterocyclic organic compounds featuring a dibenzopyrrole system. This particular carbazole derivative is characterized by three specific substituents on the carbazole core: a heptyl chain at position 1, a methoxy group at position 3, and a methyl group at position 2. The compound has been identified in chemical databases and literature with specific identifiers that help distinguish it from other related compounds .
The basic chemical information for 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is summarized in the following table:
Property | Value |
---|---|
Chemical Name | 1-Heptyl-3-methoxy-2-methyl-9H-carbazole |
CAS Registry Number | 139196-83-1 |
Molecular Formula | C₂₁H₂₇NO |
Molecular Weight | 309.451 g/mol |
DSSTox Substance ID | DTXSID00160956 |
Nikkaji Number | J567.768H |
The compound is also referred to by several synonyms in the scientific literature, including 3-O-Methylcarazostatin, which indicates its relationship to the parent compound Carazostatin .
Structural Features and Analysis
The molecular structure of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is built around the tricyclic carbazole scaffold, which consists of two benzene rings fused to a central pyrrole ring. This creates the characteristic 9H-carbazole system where the "9H" designation indicates the presence of a hydrogen atom at the nitrogen position (position 9). The compound's distinctive features include the heptyl chain (C₇H₁₅) at position 1, which contributes to the lipophilicity of the molecule and potentially affects its membrane permeability. The methoxy group (OCH₃) at position 3 serves as a hydrogen bond acceptor, while the methyl group at position 2 provides additional steric and electronic effects .
The positional numbering in carbazoles follows a specific convention, with positions 1-8 assigned to the carbon atoms of the fused benzene rings and position 9 reserved for the nitrogen atom of the pyrrole ring. This numbering system is essential for accurately describing the substitution pattern of derivatives like 1-Heptyl-3-methoxy-2-methyl-9H-carbazole. The precise arrangement of these substituents differentiates this compound from other members of the carbazole family and likely contributes to its specific biological activities and chemical reactivity.
Synthesis Methods and Chemical Reactions
General Approaches to Carbazole Synthesis
The synthesis of carbazole derivatives has been an area of significant interest in organic chemistry, with multiple approaches developed to construct the tricyclic ring system and introduce specific substituents. While the search results don't provide the complete synthetic route specifically for 1-Heptyl-3-methoxy-2-methyl-9H-carbazole, they do indicate several general methods applicable to carbazole synthesis that could be relevant.
One approach mentioned in the literature involves the benzannulation of 2-alkenylindoles using aldehydes through a sequential triple-relay catalysis process. This method has been described as providing "an easy access to several structurally unique carbazoles including 2- and 3-alkenylcarbazoles" and has been successfully applied to the synthesis of various carbazole alkaloids . This one-pot method represents an efficient approach that avoids the need for protecting groups, which can be advantageous for the synthesis of complex carbazole derivatives.
Another synthetic strategy referenced in the literature is iron-mediated carbazole synthesis, which has been employed in the preparation of antiostatin compounds. This approach, combined with regioselective nitration at C-4, has been described as part of the first total synthesis of the entire antiostatin family . The use of iron catalysts suggests an approach that may be both economical and environmentally advantageous compared to methods relying on precious metal catalysts.
Specific Synthesis of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole
The specific synthesis of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole has been documented, although complete details are not provided in the available search results. One reference indicates that the synthesis involved "potassium carbonate in acetone" as reaction conditions , suggesting a possible O-methylation step to convert a hydroxyl group to the methoxy group present in the final compound.
The synthesis of this compound is likely part of the broader synthetic efforts directed toward the antiostatin family, as mentioned in the reference to "the first synthesis of the whole antiostatin family" . This indicates that 1-Heptyl-3-methoxy-2-methyl-9H-carbazole may be derived from or related to other antiostatin compounds, possibly including Carazostatin (1-heptyl-3-hydroxy-2-methyl carbazole), which differs only in having a hydroxyl group instead of a methoxy group at position 3.
Relationship to Other Carbazole Compounds
The Antiostatin Family
Crystal Structure and Physical Properties
Physical and Spectroscopic Properties
Carbazole derivatives typically exhibit characteristic absorption and fluorescence spectra due to their extended aromatic system. The specific substituents in 1-Heptyl-3-methoxy-2-methyl-9H-carbazole would modulate these spectroscopic properties, potentially leading to distinctive spectral features that could be useful for identification and quantification purposes.
The solubility profile of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is likely influenced by the balance between the polar functional groups (methoxy, nitrogen) and the lipophilic components (heptyl chain, aromatic rings). This compound would be expected to show moderate to good solubility in organic solvents such as acetone, chloroform, and dimethyl sulfoxide, while having limited solubility in water—a property that would be relevant for its formulation in pharmaceutical applications.
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